N1-(2,6-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,6-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29FN4O2 and its molecular weight is 412.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cu/Oxalic Diamide-Catalyzed Coupling Reactions
A study by Chen, Li, Xu, and Ma (2023) demonstrates the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide in copper-catalyzed coupling reactions. This compound proved to be an effective ligand, facilitating the coupling of (hetero)aryl halides with 1-alkynes under mild conditions, and producing a variety of internal alkynes (Ying Chen et al., 2023).
Synthesis and Structural Characterization of Compounds
Ozbey, Kuş, and Göker (2001) reported on the synthesis and biological evaluation of benzimidazoles, including the synthesis of compounds containing the 4-methylpiperazin-1-yl group. Their study focused on the X-ray structure determination to establish the conformation of these molecules (S. Ozbey et al., 2001).
Fluorescent Probes for Metal Ions and Amino Acids
Guo et al. (2014) synthesized polymers with a 4-methylpiperazin-1-yl group for sensing applications. These polymers demonstrated high selectivity and sensitivity for detecting Hg2+ and Cu2+ ions in aqueous solutions, and were also used as fluorescence probes for amino acids (Chaoxia Guo et al., 2014).
Novel Synthetic Methods for Oxalamides
Mamedov et al. (2016) developed a new synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a method to create diverse oxalamides efficiently (V. Mamedov et al., 2016).
Synthesis and Evaluation of Fluoroquinolone Derivatives
Sheu et al. (2003) synthesized fluoroquinolone derivatives with a 4-methylpiperazin-1-yl group, evaluating them for antimycobacterial and cytotoxic activities. The study provided insights into the structural requirements for antimicrobial efficacy (J. Sheu et al., 2003).
Synthesis of Aryl-Substituted Triamidoamine Ligands
Greco, Popa, and Schrock (1998) synthesized aryl-substituted triamidoamine ligands, including compounds with a 4-fluorophenyl group. These ligands were used to create molybdenum complexes, highlighting their potential in organometallic chemistry (G. E. Greco et al., 1998).
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O2/c1-16-5-4-6-17(2)21(16)26-23(30)22(29)25-15-20(18-7-9-19(24)10-8-18)28-13-11-27(3)12-14-28/h4-10,20H,11-15H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYBUMOVALHFQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.